The synthesis of (S,R,S)-AHPC-CO-C1-NH2 hydrochloride typically involves a multi-step organic synthesis process. The key steps include:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods are often proprietary or vary between laboratories but generally follow established organic synthesis protocols .
(S,R,S)-AHPC-CO-C1-NH2 hydrochloride participates in various chemical reactions primarily related to its role as a PROTAC component:
These reactions are critical for understanding how (S,R,S)-AHPC-CO-C1-NH2 hydrochloride functions within cellular systems .
The mechanism of action for (S,R,S)-AHPC-CO-C1-NH2 hydrochloride involves several key processes:
This mechanism allows for selective targeting of proteins that are often considered "undruggable," providing new avenues for therapeutic interventions .
The physical properties of (S,R,S)-AHPC-CO-C1-NH2 hydrochloride include:
Chemical properties include its reactivity profile, particularly its ability to participate in nucleophilic attacks due to amino groups, which can be relevant in further chemical modifications or interactions .
(S,R,S)-AHPC-CO-C1-NH2 hydrochloride has several significant applications in scientific research:
(S,R,S)-AHPC-CO-C1-NH2 Hydrochloride serves as a critical E3 ubiquitin ligase-recruiting moiety in bifunctional Proteolysis-Targeting Chimera (PROTAC) molecules. This compound specifically engages the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2^VHL^). Upon binding, the PROTAC molecule orchestrates the formation of a ternary complex wherein the target protein is positioned adjacent to the E3 ligase machinery. This spatial proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein, facilitated by the RING domain of the complex. Subsequent polyubiquitination marks the target protein for recognition and destruction by the 26S proteasome [1] [9].
The efficiency of this degradation process hinges critically on the PROTAC's ability to form a productive ternary complex. The (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride component achieves high-affinity interaction with the VHL substrate-binding domain, leveraging structural mimicry of the hypoxia-inducible factor 1-alpha (HIF-1α) hydroxyproline binding motif. This interaction initiates the assembly of the entire CRL2^VHL^ complex, which includes Cullin2, RING box protein 1, Elongin B, and Elongin C. The compound's chemical design ensures optimal positioning of the ubiquitination apparatus relative to the target protein, a prerequisite for efficient ubiquitin transfer [3] [9].
Table 1: Components of the CRL2^VHL^ E3 Ubiquitin Ligase Complex Recruited by (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride
Complex Subunit | Structural Role | Functional Contribution |
---|---|---|
von Hippel-Lindau protein | Substrate recognition | Binds (S,R,S)-AHPC ligand and target protein |
Elongin B/C | Adaptor proteins | Bridge VHL to Cullin2 scaffold |
Cullin2 | Scaffold protein | Recruits RING domain protein |
RING box protein 1 | E2 ubiquitin ligase binding | Catalyzes ubiquitin transfer to target |
The molecular architecture of (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride is engineered for optimal engagement with the hydrophobic binding pocket of the von Hippel-Lindau protein. The compound features a central hydroxyproline moiety that replicates the conserved HIF-1α interaction motif, forming three critical hydrogen bonds with VHL residues: (1) the hydroxyproline hydroxyl group with Histidine 115, (2) the proline carbonyl with Tryptophan 117, and (3) the amide nitrogen with Serine 111. This hydrogen-bonding network anchors the ligand within the binding cleft with nanomolar affinity [3] [6] [10].
The linker region (C1 alkyl chain) and terminal amine (-NH2) of (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride provide crucial spatial flexibility for PROTAC functionality. The C1 alkyl spacer positions the target protein ligand at an optimal distance (approximately 10-15 Å) from the VHL binding surface, minimizing steric clashes while enabling productive ternary complex formation. The terminal amine serves as a chemical handle for conjugation to target protein ligands through amide bond formation or other biocompatible linkage chemistries. This modular design enables systematic optimization of PROTAC molecules by varying linker length and composition to accommodate diverse target proteins [3] [10].
Table 2: Key Binding Interactions Between (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride and von Hippel-Lindau Protein
Ligand Functional Group | von Hippel-Lindau Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Hydroxyproline -OH | Histidine 115 | Hydrogen bond | -2.8 |
Proline carbonyl | Tryptophan 117 | Hydrogen bond | -1.9 |
Amide nitrogen | Serine 111 | Hydrogen bond | -1.5 |
Tert-butyl group | Tyrosine 98/110 | Hydrophobic packing | -3.2 |
Benzyl ring | Phenylalanine 91 | π-π stacking | -2.1 |
The degradation efficiency of PROTACs incorporating (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride is governed by the kinetics of ternary complex formation. Surface plasmon resonance studies reveal that the compound binds VHL with a dissociation constant (Kd) of approximately 120-180 nM, exhibiting rapid association kinetics (kon = 1.5 × 10^5 M^{-1}s^{-1}) and moderate dissociation rates (koff = 0.02 s^{-1}). This balanced kinetic profile enables both efficient complex formation and sufficient complex turnover for catalytic PROTAC activity [3] [8].
Ternary complex cooperativity (α) represents a critical parameter determining PROTAC efficacy. For (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride-based PROTACs, α values typically range from 0.5 to 5.0, influenced by the specific target protein and linker chemistry. Positive cooperativity (α > 1) occurs when target protein binding enhances VHL affinity, resulting in ternary complex stability exceeding the binary interactions. Isothermal titration calorimetry measurements demonstrate that PROTACs incorporating this ligand exhibit favorable enthalpy-driven binding (ΔH = -12.3 kcal/mol) despite entropic penalties (TΔS = -3.2 kcal/mol), yielding Gibbs free energy values of approximately -9.1 kcal/mol for the ternary complex formation [3] [8].
The catalytic efficiency of PROTACs is further influenced by the half-life of the ternary complex, with optimal degradation occurring when complex persistence exceeds 10 minutes. (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride contributes to complex half-lives of 15-25 minutes, providing sufficient temporal window for ubiquitin transfer while allowing PROTAC recycling. This kinetic profile results in sustained target protein degradation even at low PROTAC concentrations (DC50 values typically 1-100 nM), demonstrating the compound's efficiency as a degradation-inducing warhead [3] [8].
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